Mesalamine - 89-57-6

Mesalamine

Catalog Number: EVT-274924
CAS Number: 89-57-6
Molecular Formula: C7H7NO3
Molecular Weight: 153.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mesalamine, also known as 5-aminosalicylic acid (5-ASA), is a crucial compound in scientific research due to its anti-inflammatory properties. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It plays a significant role in investigating inflammatory processes, particularly those associated with inflammatory bowel disease (IBD). [, , , , , , , , , , , , , ]

Future Directions
  • Novel Delivery Systems: Continued development of innovative drug delivery systems for Mesalamine, such as nanoparticles or microspheres, holds promise for improving drug targeting, enhancing efficacy, and reducing side effects. [, ]

Sulfasalazine

Compound Description: Sulfasalazine is a prodrug composed of 5-aminosalicylic acid (mesalamine) linked to sulfapyridine via an azo bond. It is used to treat inflammatory bowel diseases, such as ulcerative colitis and Crohn's disease. [, , , ]

Relevance: Sulfasalazine was a precursor to mesalamine in the treatment of inflammatory bowel disease. While both have therapeutic effects, sulfasalazine is associated with more side effects, many attributed to the sulfapyridine moiety. [, , ]

N-Acetyl Mesalamine

Compound Description: N-Acetyl mesalamine is the primary metabolite of mesalamine in the body. It is formed by the acetylation of the amino group of mesalamine. [, ]

Relevance: N-Acetyl mesalamine is considered to be less active than mesalamine in terms of anti-inflammatory effects. Its levels are monitored alongside mesalamine in pharmacokinetic studies. [, ]

Olsalazine Sodium

Compound Description: Olsalazine sodium is a dimer of two mesalamine molecules linked by an azo bond. Similar to sulfasalazine, it is a prodrug activated by colonic bacteria, releasing mesalamine. []

Relevance: Olsalazine sodium, like mesalamine, is used to treat inflammatory bowel disease. It offers an alternative delivery mechanism for mesalamine to the colon. []

Balsalazide

Compound Description: Balsalazide is another prodrug of mesalamine that delivers the active compound to the colon. It is composed of mesalamine linked to 4-aminobenzoyl-beta-alanine by a diazo bond. [, , ]

Relevance: Balsalazide directly releases mesalamine in the colon and has shown efficacy in treating ulcerative colitis. Some studies suggest a more rapid onset of action compared to mesalamine, but its overall effectiveness remains debated. [, , ]

Budesonide

Compound Description: Budesonide is a glucocorticoid with potent anti-inflammatory properties. It is used in the treatment of inflammatory bowel diseases, particularly Crohn's disease and collagenous colitis. [, , ]

Relevance: Budesonide is often compared to mesalamine in terms of efficacy and safety in treating inflammatory bowel diseases. It generally exhibits stronger anti-inflammatory effects, but may have more systemic side effects. [, , ]

2-Methoxy-5-amino-N-hydroxybenzamide (2-14)

Compound Description: 2-Methoxy-5-amino-N-hydroxybenzamide (2-14) is a synthetic derivative of mesalamine designed for enhanced antineoplastic properties. []

Relevance: 2-14 exhibited greater potency than mesalamine in inhibiting colorectal cancer cell proliferation in vitro and tumor progression in mouse models, suggesting its potential as a chemopreventive agent. []

Aspirin

Compound Description: Aspirin (acetylsalicylic acid) is a non-steroidal anti-inflammatory drug (NSAID) commonly used for pain relief and reducing fever. [, ]

Relevance: While structurally similar to mesalamine, aspirin demonstrated lower susceptibility to oxidation. It was also involved in a reported case of cross-hypersensitivity, where a patient experiencing mesalamine-induced pleuritis reacted similarly to aspirin. [, ]

Synthesis Analysis

Methods and Technical Details

5-Aminosalicylic acid can be synthesized through several methods:

  1. Direct Amination: This method involves the reaction of salicylic acid with diazonium salts derived from sulphanilic acid. The process includes diazonium bonding followed by cleavage to yield 5-aminosalicylic acid. This method has been noted for its high purity and suitability for pharmaceutical applications .
  2. Reduction of Nitro Compounds: Another synthesis route involves the reduction of 3-nitrobenzoic acid to form hydroxylamine, which is then converted to 5-aminosalicylic acid in an acidic environment .
  3. Electrochemical Synthesis: This method employs specialized equipment for industrial-scale production, allowing for efficient synthesis without toxic waste generation .
  4. Supercritical Fluid Techniques: Recent studies have explored using supercritical carbon dioxide mixed with organic solvents to enhance the solubility and dispersion of 5-aminosalicylic acid, facilitating nanoparticle formation for targeted drug delivery .
Molecular Structure Analysis

Structure and Data

The molecular formula of 5-aminosalicylic acid is C7_7H7_7NO3_3, with a molar mass of approximately 153.14 g/mol. The structure consists of a benzene ring with hydroxyl (–OH) and amino (–NH2_2) functional groups attached at the ortho and para positions, respectively.

The compound exhibits the following structural characteristics:

  • Functional Groups: Hydroxyl group contributing to its solubility in water.
  • Planarity: The structure allows for effective interaction with biological targets due to its planar nature.
Chemical Reactions Analysis

Reactions and Technical Details

5-Aminosalicylic acid participates in various chemical reactions:

  1. Acid-Base Reactions: The amino group can act as a base, allowing it to form salts with acids, which can enhance solubility.
  2. Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are useful in drug formulation.
  3. Azo Coupling: In synthetic routes involving diazonium salts, azo coupling reactions can produce azo derivatives that may have different pharmacological properties .
Mechanism of Action

Process and Data

The mechanism of action of 5-aminosalicylic acid primarily involves the inhibition of inflammatory mediators in the gut. It exerts its effects by:

  • Inhibition of Leukotriene Synthesis: By blocking lipoxygenase enzymes, it reduces leukotriene production, which are key players in inflammation.
  • Scavenging Free Radicals: The compound acts as an antioxidant, neutralizing free radicals that contribute to tissue damage.
  • Modulation of Immune Response: It alters immune cell function, reducing the inflammatory response associated with ulcerative colitis.

Clinical studies have demonstrated that 5-aminosalicylic acid significantly reduces symptoms and maintains remission in patients with ulcerative colitis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

5-Aminosalicylic acid exhibits several notable physical and chemical properties:

  • Appearance: It is typically a white to off-white crystalline powder.
  • Solubility: Highly soluble in water (approximately 100 mg/mL), but poorly soluble in organic solvents.
  • Melting Point: Approximately 160–170 °C.
  • pH Stability: Maintains stability across a pH range typical for gastrointestinal environments (pH 6–8).

These properties make it suitable for oral formulations aimed at delivering medication directly to the intestines .

Applications

Scientific Uses

The primary applications of 5-aminosalicylic acid include:

  1. Pharmaceuticals: Used extensively as a first-line treatment for ulcerative colitis and Crohn's disease due to its anti-inflammatory properties.
  2. Research: Investigated for potential use in other inflammatory conditions and as a model compound in studies related to drug delivery systems.
  3. Nanoparticle Formulation: Recent advancements have explored its incorporation into nanoparticles for improved bioavailability and targeted delivery within the gastrointestinal tract .
Mechanistic Pathways of Anti-Inflammatory Action in Inflammatory Bowel Disease (IBD)

Modulation of Nuclear Factor-κB (NF-κB) Signaling in Mucosal Immunity

Nuclear Factor-κB (NF-κB) is a master transcriptional regulator of inflammation, controlling the expression of cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules central to IBD pathogenesis. 5-Aminosalicylic acid (5-ASA) disrupts this signaling cascade through multiple mechanisms. In inflamed intestinal mucosa, 5-ASA inhibits TNF-α-induced phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm [2] [10]. This prevents nuclear translocation of the NF-κB p50/p65 heterodimer, thereby blocking transcriptional activation of pro-inflammatory genes. Additionally, 5-ASA suppresses the activation of IκB kinase (IKK), the enzyme complex responsible for IκBα phosphorylation, further stabilizing the NF-κB-IκBα complex [2]. In human colonic epithelial cells and biopsies, 5-ASA treatment significantly reduces mucosal levels of TNF-α, IL-1β, and IL-8 mRNA and protein, correlating with decreased histological inflammation scores [2] [10]. This effect is observed even in severely inflamed tissues refractory to other anti-inflammatory actions, suggesting a direct and potent effect on epithelial immune regulation [3].

Table 1: Key Effects of 5-ASA on NF-κB Signaling Pathway Components

TargetEffect of 5-ASAFunctional ConsequenceExperimental Evidence
IκBα degradationInhibitionPrevents NF-κB release and nuclear translocationReduced phospho-IκBα in colonic biopsies [2]
IKK activationSuppressionBlocks IκBα phosphorylationIn vitro kinase assays [2]
p65 phosphorylationInhibition of RelA/p65 phosphorylationImpairs transcriptional activityImmunoblotting in epithelial cells [2] [10]
Cytokine expressionDownregulation of TNF-α, IL-1β, IL-6, IL-8Reduced leukocyte recruitment and activationqPCR and ELISA in mucosa [2] [10]

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Activation and Transcriptional Regulation

PPAR-γ, a ligand-dependent nuclear receptor highly expressed in colonic epithelium, is a critical molecular target mediating 5-ASA's anti-inflammatory effects. 5-ASA directly binds to the ligand-binding domain of PPAR-γ, inducing a conformational change that facilitates coactivator recruitment (e.g., CBP/p300) and subsequent binding to peroxisome proliferator response elements (PPREs) in target gene promoters [10]. This activation upregulates genes involved in anti-inflammatory responses and epithelial homeostasis. Crucially, studies in heterozygous PPAR-γ⁺/⁻ mice demonstrate that the anti-inflammatory effects of 5-ASA in experimental colitis (TNBS model) are entirely dependent on PPAR-γ expression. Wild-type mice showed significant reductions in macroscopic scores, histologic damage, myeloperoxidase (MPO) activity, and TNF-α levels with 5-ASA treatment, whereas PPAR-γ⁺/⁻ mice were refractory to therapy [10]. In human colonic epithelial cells (HT-29 line), 5-ASA (at concentrations achieved clinically in the mucosa, ~30 mM) not only activates PPAR-γ but also induces its expression at mRNA and protein levels by 2-3 fold, creating a positive feedback loop [10]. Downstream consequences include:

  • Enhanced expression of the tumor suppressor PTEN, inhibiting PI3K/Akt signaling [2]
  • Suppression of NF-κB transcriptional activity via increased IκBα synthesis and reduced p65 phosphorylation [2] [10]
  • Upregulation of STAT1 and STAT3, promoting mucosal repair [2]

Inhibition of Prostaglandin and Leukotriene Biosynthesis via Cyclooxygenase/Lipoxygenase Pathways

5-ASA exerts profound inhibitory effects on the arachidonic acid cascade, suppressing the synthesis of pro-inflammatory eicosanoids. It non-selectively inhibits both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, thereby reducing the production of prostaglandins (PGs) and leukotrienes (LTs) [3] [10]. Specifically, 5-ASA reduces the expression of the inducible COX-2 isoform in intestinal epithelial cells stimulated by cytokines (TNF-α, IL-1β) or lipopolysaccharide (LPS), without significantly affecting constitutive COX-1 [3]. This leads to decreased levels of prostaglandin E₂ (PGE₂), a potent mediator of pain, vasodilation, and crypt abscess formation in colitis. Furthermore, 5-ASA inhibits 5-LOX activity in neutrophils and monocytes, reducing synthesis of leukotriene B₄ (LTB₄), a potent chemoattractant for neutrophils [1] [3]. In vitro studies using human neutrophils show 5-ASA (10-20 mM) reduces LTB₄ production by 50-70%, correlating with impaired neutrophil chemotaxis [1]. Additional effects include inhibition of thromboxane A₂ (TXA₂) and prostacyclin (PGI₂) synthesis. Importantly, salicylic acid, a structural analog lacking the amino group, shows minimal inhibition, highlighting the specificity of 5-ASA's mechanism [1] [3].

Epigenetic Regulation of β-Catenin/Wnt Signaling in Intestinal Epithelial Repair

Dysregulated Wnt/β-catenin signaling drives hyperproliferation in IBD and colorectal carcinogenesis. 5-ASA modulates this pathway through post-translational mechanisms affecting β-catenin stability and subcellular localization. A key action involves inhibition of Akt-mediated phosphorylation of β-catenin at Ser⁵⁵² [3] [5]. Phospho-Ser⁵⁵² β-catenin (P-β-catenin) translocates to the nucleus and activates T-cell factor/lymphoid enhancer factor (TCF/LEF)-dependent transcription of proliferative genes (e.g., CCND1, MYC). In colonic biopsies from chronic ulcerative colitis (CUC) patients and IL-10⁻/⁻ mice with colitis, 5-ASA treatment markedly reduces nuclear P-β-catenin accumulation in crypt epithelial cells, particularly in the mid-to-upper crypt progenitor zones, without altering total β-catenin levels [3]. This correlates with reduced epithelial proliferation and decreased dysplasia in carcinogenesis models [3] [5]. 5-ASA also enhances membranous expression of E-cadherin, promoting epithelial adhesion through inhibition of p21-activated kinase-1 (PAK1) and modulation of N-glycosylation [5]. Furthermore, it increases expression of μ-protocadherin and promotes β-catenin binding to the adenomatous polyposis coli (APC) complex, facilitating its degradation. In patients with sporadic colorectal adenomas, long-term 5-ASA treatment reduces nuclear β-catenin, downregulates downstream targets cyclin D1 and COX-2, and upregulates E-cadherin [5].

Table 2: 5-ASA Effects on Wnt/β-Catenin Signaling and Epithelial Markers

Target/PathwayEffect of 5-ASAFunctional ConsequenceClinical/Experimental Evidence
Akt-mediated β-catenin Ser⁵⁵² phosphorylationInhibitionReduces nuclear β-catenin and TCF transcriptionIHC in human CUC biopsies and IL-10⁻/⁻ mice [3]
Cyclin D1 expressionDownregulationDecreased epithelial proliferationqPCR in adenomas; clinical trial data [5]
E-cadherin membrane localizationEnhancedImproved epithelial barrier and adhesionImmunofluorescence and Western blot [5]
COX-2 expressionSuppressionReduced inflammation and proliferationIHC in sporadic adenomas [5]
Ornithine decarboxylase (ODC)DownregulationDecreased polyamine synthesis and cell growthEnzyme activity in adenoma tissue [5]

Redox-Mediated Antioxidant Mechanisms and Free Radical Scavenging

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are pivotal mediators of mucosal damage in IBD. 5-ASA functions as a potent scavenger of these oxidants through its phenolic structure. It directly neutralizes hydroxyl radicals (•OH), hypochlorous acid (HOCl), peroxynitrite (ONOO⁻), and hydrogen peroxide (H₂O₂), thereby protecting lipids, proteins, and DNA from oxidative damage [1] [9]. 5-ASA also chelates transition metals like iron, preventing Fenton reaction-driven •OH generation [1]. In vitro studies demonstrate 5-ASA is significantly more effective than conventional antioxidants (e.g., ascorbate, glutathione) in scavenging neutrophil-derived oxidants, with second-order rate constants for •OH scavenging exceeding 10¹⁰ M⁻¹s⁻¹ [1] [9]. Beyond direct scavenging, 5-ASA boosts endogenous antioxidant defenses by increasing glutathione (GSH) levels in intestinal epithelial cells and enhancing the activity of enzymes like superoxide dismutase (SOD) and catalase (CAT) [6]. In experimental models of colitis, 5-ASA administration reduces mucosal levels of lipid peroxidation products (malondialdehyde) and protein carbonyls, markers of oxidative stress [1] [9]. Importantly, its ROS scavenging disrupts redox-sensitive signaling cascades; for example, by preventing ROS-mediated activation of NF-κB and MAPK pathways, 5-ASA exerts indirect anti-inflammatory effects [1] [6]. Evidence suggests this antioxidant action contributes significantly to its chemopreventive properties against colitis-associated cancer [1] [9].

Properties

CAS Number

89-57-6

Product Name

5-Aminosalicylic acid

IUPAC Name

5-amino-2-hydroxybenzoic acid

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

InChI

InChI=1S/C7H7NO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,8H2,(H,10,11)

InChI Key

KBOPZPXVLCULAV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)C(=O)O)O

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Slightly soluble in water, alcohol; more soluble in hot water; soluble in hydrochloric acid
Insoluble in ethanol
1.22e+01 g/L

Synonyms

5 Aminosalicylate
5 Aminosalicylic Acid
5-Aminosalicylate
5-Aminosalicylic Acid
Asacol
Asacolon
Ascolitin
Canasa
Claversal
Fivasa
Hydrochloride, Mesalamine
Lixacol
m Aminosalicylic Acid
m-Aminosalicylic Acid
Mesalamine
Mesalamine Hydrochloride
Mesalamine Monosodium Salt
Mesalazine
Mesasal
meta Aminosalicylic Acid
meta-Aminosalicylic Acid
Monosodium Salt, Mesalamine
Novo 5 ASA
Novo-5 ASA
Pentasa
Rowasa
Salofalk

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.